Titanium tetra(methanolate)

Catalog No.
S1896197
CAS No.
992-92-7
M.F
CH4OTi
M. Wt
79.909 g/mol
Availability
In Stock
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Titanium tetra(methanolate)

CAS Number

992-92-7

Product Name

Titanium tetra(methanolate)

IUPAC Name

methanol;titanium

Molecular Formula

CH4OTi

Molecular Weight

79.909 g/mol

InChI

InChI=1S/CH4O.Ti/c1-2;/h2H,1H3;

InChI Key

YQXQWFASZYSARF-UHFFFAOYSA-N

SMILES

C[O-].C[O-].C[O-].C[O-].[Ti+4]

Canonical SMILES

CO.[Ti]

Titanium tetra(methanolate), also known as titanium tetramethoxide, is a titanium compound with the chemical formula Ti(OCH₃)₄. It is a colorless liquid that is soluble in organic solvents and hydrolyzes readily in the presence of moisture, leading to the formation of titanium dioxide and methanol. The compound plays a significant role in materials science, particularly in the synthesis of titanium dioxide and various titanium-containing polymers.

  • Toxicity: Considered harmful if swallowed or inhaled. May cause skin and eye irritation. []
  • Flammability: Flammable solid and requires storage away from heat and ignition sources. []
  • Reactivity: Reacts readily with water, releasing heat and potentially flammable methanol vapors. []

Precursor for Titanium Dioxide Thin Films and Nanoparticles

Titanium tetramethoxide is a popular precursor for depositing thin films and synthesizing nanoparticles of titanium dioxide (TiO2) [1]. Due to its reactivity with water, it readily undergoes hydrolysis and condensation reactions, leading to the formation of TiO2 structures. Researchers can control the reaction conditions, such as temperature and solvent, to tailor the size, morphology, and crystal structure of the resulting TiO2 materials [1]. These TiO2 nanostructures have diverse applications in photocatalysis, solar cells, and sensors [2].

*Source: [1] D. Chen and A.C. Sutorik, "Sol–Gel Preparation of Titania Powders," Advanced Materials, vol. 14, no. 14, pp. 941–957, 2002 *Source: [2] X. Chen et al., "Titanium Dioxide Nanoparticles," Chemical Reviews, vol. 114, no. 19, pp. 11580–11608, 2014

Catalyst for Organic Reactions

Titanium tetramethoxide can act as a Lewis acid catalyst in various organic reactions. Its ability to accept electron pairs from reactants facilitates bond formation and cleavage. Research explores its potential for applications in polymerization reactions, Diels-Alder cycloadditions, and epoxide ring-opening reactions [3, 4].

*Source: [3] C.E. Carraher Jr., "Introduction to Polymer Chemistry," CRC Press, 2017 *Source: [4] T. La Grange et al., "Lewis Acid Catalysis in Organic Synthesis," Wiley-VCH, 2012

Precursor for Metal-Organic Frameworks (MOFs)

Researchers are investigating the use of titanium tetramethoxide as a precursor for synthesizing titanium-based metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable structures and properties. By incorporating titanium with organic linkers, scientists aim to create MOFs with enhanced functionality for applications in gas separation, catalysis, and drug delivery [5].

*Source: [5] P.D. Sutrisno et al., "Metal–Organic Frameworks Based on Titanium: Design and Application," Chemistry – A European Journal, vol. 19, no. 31, pp. 10244–10264, 2013

  • Hydrolysis: When exposed to water, it reacts to form titanium dioxide and methanol:
    Ti OCH3 4+2H2OTiO2+4CH3OH\text{Ti OCH}_3\text{ }_4+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{CH}_3\text{OH}
  • Alcoholysis: It can react with other alcohols to produce mixed alkoxides:
    Ti OCH3 4+4ROHTi OR 4+4CH3OH\text{Ti OCH}_3\text{ }_4+4\text{ROH}\rightarrow \text{Ti OR }_4+4\text{CH}_3\text{OH}
  • Condensation: Titanium tetra(methanolate) can undergo condensation reactions, resulting in oligomeric or polymeric titanium alkoxides. These reactions are often facilitated under controlled conditions to avoid unwanted side reactions with moisture or oxygen.

Titanium tetra(methanolate) has been noted for its interactions within biological systems, particularly in the formation of titanium dioxide aerogels through sol-gel processes. Its influence on biochemical pathways includes potential applications in drug delivery systems and biomaterials. The compound's interaction with biological tissues is primarily mediated through its hydrolysis products, which can form stable bonds with cellular components.

The synthesis of titanium tetra(methanolate) typically involves the reaction of titanium tetrachloride with methanol under an inert atmosphere to prevent hydrolysis. The general reaction can be represented as follows:

TiCl4+4CH3OHTi OCH3 4+4HCl\text{TiCl}_4+4\text{CH}_3\text{OH}\rightarrow \text{Ti OCH}_3\text{ }_4+4\text{HCl}

In industrial settings, excess methanol is often used to ensure complete conversion and high purity of the product. The process may also include distillation to remove by-products such as hydrogen chloride gas .

Titanium tetra(methanolate) has a variety of applications:

  • Materials Science: It is extensively used in the preparation of titanium dioxide, which is a critical component in pigments and photocatalysts.
  • Coatings: The compound is employed in the production of thin films and coatings due to its ability to form stable oxides upon hydrolysis.
  • Catalysis: It serves as a precursor for various catalysts used in organic synthesis.
  • Biomedical

Studies on the interactions of titanium tetra(methanolate) focus on its reactivity with biological molecules and its role in forming stable complexes with proteins and nucleic acids. The compound's ability to bond with surfaces, particularly titanium dioxide, enhances its applicability in biomedical fields, where it can influence cellular behavior and material biocompatibility.

Titanium tetra(methanolate) shares similarities with several other titanium alkoxides. Here are some comparable compounds:

CompoundFormulaUnique Characteristics
Titanium ethoxideTi(OEt)₄More complex structure; widely used in organic synthesis.
Titanium isopropoxideTi(OPr)₄Exists as a monomer; used in Sharpless epoxidation.
Titanium tetrachlorideTiCl₄Precursor for various titanium compounds; reactive halide.
Zirconium ethoxideZr(OEt)₄Similar synthesis method; used for zirconium-containing materials.

While all these compounds are alkoxides of titanium or zirconium, their unique structural characteristics and reactivity profiles differentiate them significantly from titanium tetra(methanolate). For instance, titanium ethoxide tends to form more complex oligomeric structures compared to the simpler tetrameric forms of titanium tetra(methanolate) .

Early Synthesis and Structural Insights

Titanium Tetramethanolate was first synthesized through the reaction of titanium tetrachloride (TiCl₄) with methanol under controlled conditions. This method mirrors the general approach for preparing other titanium alkoxides, such as titanium ethoxide or isopropoxide. Early studies focused on optimizing its purity and stability, as impurities from incomplete hydrolysis or incomplete alcohol substitution were common challenges.

Key milestones include:

  • 1940s–1960s: Development of the Hunter Process for titanium extraction, enabling scalable production of TiCl₄, a precursor for Ti(OCH₃)₄.
  • 1968: X-ray crystallography revealed the tetrameric structure [Ti(OCH₃)₄]₄ in the solid state, contrasting with monomeric depictions in earlier models.
  • 1990s–2000s: Recognition of its utility in ALD for depositing TiO₂ films, driven by its thermal stability and compatibility with low-temperature processes.

Industrial and Research Adoption

The compound gained prominence in the late 20th century as demand for nanoscale TiO₂ materials grew. Its adoption in ALD systems for microelectronics and photovoltaics underscored its versatility. Historical challenges included managing its sensitivity to moisture and heat, which necessitated specialized handling protocols.

Significance in Coordination Chemistry and Materials Science

Structural Complexity and Reactivity

Titanium Tetramethanolate exhibits distinct structural behaviors depending on its physical state:

PropertySolid StateVapor Phase
StructureTetramer [Ti(OCH₃)₄]₄Dimer [Ti(OCH₃)₄]₂
Coordination GeometryOctahedral Ti centers bridged by methoxide ligandsMonomeric or dimeric with fewer ligands
VolatilityLow (due to oligomerization)Moderate (enhanced in dimer form)

This structural duality influences its reactivity. For example, hydrolysis in the solid state proceeds via complex intermediates, whereas vapor-phase species react more uniformly with water or oxygen.

Applications in Materials Synthesis

The compound serves as a precursor in multiple technologies:

  • Atomic Layer Deposition (ALD):
    • Deposits TiO₂ thin films for photocatalytic water splitting and resistive memory devices.
    • Enables precise control over film thickness and crystallinity (e.g., anatase vs. rutile TiO₂).
  • Sol-Gel Processing:
    • Forms TiO₂ nanoparticles or hybrid materials when hydrolyzed in controlled solvents.
  • Composite Synthesis:
    • Reacts with other metal precursors (e.g., Ba precursors) to form barium titanate (BaTiO₃) thin films, used in capacitors and ferroelectric devices.

Coordination Chemistry Challenges

The compound’s oligomeric nature complicates stoichiometric control in reactions. For instance:

  • Hydrolysis Pathways: Competing pathways between full hydrolysis (TiO₂ + CH₃OH) and partial hydrolysis (titanium oxide-alkoxides) necessitate strict process optimization.
  • Ligand Exchange: Reactivity with alcohols or amines can lead to mixed alkoxide species, altering precursor properties.

Key Research Challenges and Knowledge Gaps

Fundamental Challenges in ALD and Sol-Gel Processes

  • Volatility and Thermal Stability:
    • Despite its stability in solid form, the compound’s low vapor pressure complicates MOCVD applications, though ALD leverages this property for self-limiting growth.
  • Impurity Control:
    • Residual methanol or chloride ions from synthesis (e.g., TiCl₄ byproducts) can degrade film quality.

Unresolved Mechanistic Questions

  • Hydrolysis Intermediates:
    • The exact nature of oxo-alkoxo intermediates during hydrolysis remains poorly characterized. Experimental and computational studies suggest a dual activation mechanism involving alcohol and water.
  • Oligomer Dynamics:
    • How tetramer-to-dimer transitions in the vapor phase affect deposition kinetics is not fully understood. This impacts ALD cycle optimization.

Emerging Research Frontiers

  • Nanocomposite Synthesis:
    • Exploring Ti(OCH₃)₄ as a precursor for TiO₂-carbon hybrid materials for energy storage.
  • Photochemical Applications:
    • Investigating its role in photocatalytic systems beyond water splitting, such as CO₂ reduction.
  • Biomedical Uses:
    • Leveraging titanium’s biocompatibility to develop TiO₂-coated implants or drug delivery systems.

Reaction of Titanium Tetrachloride with Methanol

The direct reaction between titanium tetrachloride and methanol represents the most straightforward synthetic pathway for preparing titanium tetra(methanolate). This method involves the nucleophilic substitution of chloride ligands by methoxide groups according to the stoichiometric equation:

TiCl₄ + 4CH₃OH → Ti(OCH₃)₄ + 4HCl

The reaction proceeds through a stepwise mechanism where each chloride ligand is sequentially replaced by a methoxide group [1] [2]. The process is highly exothermic and requires careful control of reaction conditions to prevent unwanted side reactions. Temperature control is critical, as excessive heat can lead to decomposition of the methoxide product or formation of mixed chloro-methoxide intermediates [3].

The reaction mechanism involves the addition of the lone pair of the methanolic oxygen to the titanium center, which increases electron density at the titanium atom and weakens the titanium-halogen bonds [1]. This facilitated ligand exchange continues until all four chloride substituents have been replaced by methoxide groups.

Optimal reaction conditions include maintaining the temperature between 0-20°C during the initial addition of methanol to prevent rapid heat generation [1]. The use of excess methanol (typically 5-10 equivalents) ensures complete conversion and helps dissolve the hydrogen chloride byproduct [4]. Industrial implementations often employ continuous addition methods where titanium tetrachloride and methanol are fed into an automated reaction column, achieving yields of 85-87% [1].

The purity of the final product depends significantly on the removal of hydrogen chloride, which can catalyze unwanted side reactions if allowed to accumulate [1]. Complete removal of hydrogen chloride is typically achieved through distillation under reduced pressure or by sparging with an inert gas such as nitrogen [4].

Amine-Assisted Condensation Techniques

Amine-assisted condensation represents a refined approach to titanium tetra(methanolate) synthesis that addresses the primary limitation of the direct chloride-alcohol reaction: the accumulation of corrosive hydrogen chloride byproduct [1] [5]. This methodology employs organic amines as hydrogen chloride acceptors, facilitating more controlled reaction conditions and improved product purity.

The most commonly employed amine for this application is ammonia, though triethylamine and pyridine have also demonstrated effectiveness [1] [5]. The reaction proceeds according to the modified stoichiometry:

TiCl₄ + 4CH₃OH + 4NH₃ → Ti(OCH₃)₄ + 4NH₄Cl

The presence of ammonia serves multiple beneficial functions. Primarily, it neutralizes the hydrogen chloride as it forms, preventing the acid-catalyzed decomposition of methoxide ligands [1]. Additionally, the formation of solid ammonium chloride facilitates product purification through simple filtration [5].

Pyridine has been demonstrated as an particularly effective amine for this transformation, with the reaction proceeding according to:

TiCl₄ + 4CH₃OH + 4C₅H₅N → Ti(OCH₃)₄ + 4C₅H₅NHCl

The use of pyridine typically yields titanium tetra(methanolate) with purities exceeding 85% and eliminates the need for specialized equipment to handle corrosive hydrogen chloride gas [1].

The amine-assisted method requires careful control of stoichiometry, as insufficient amine leads to incomplete neutralization while excess amine can coordinate to the titanium center, forming stable complexes that complicate product isolation [6]. Temperature control remains important, with optimal conditions typically maintained between 20-40°C to balance reaction rate with selectivity [5].

Advanced Synthesis Protocols

Solvothermal Approaches

Solvothermal synthesis represents an advanced methodology for titanium tetra(methanolate) preparation that utilizes elevated temperatures and autogenous pressures to achieve enhanced control over product morphology and crystallinity [7] [8]. This approach typically involves the thermal treatment of titanium alkoxide precursors in alcoholic solvents at temperatures ranging from 150-300°C [7].

The solvothermal process enables the homogeneous liberation of water from solvent alcohols, which subsequently hydrolyzes titanium alkoxides under controlled conditions [7]. This method has been demonstrated to produce microcrystalline anatase titanium dioxide with crystallite sizes ranging from 11-31 nanometers and surface areas of 42-138 square meters per gram [7].

The solvothermal approach offers several distinct advantages over conventional synthetic methods. The elevated temperatures facilitate more complete reactions and improved crystallinity while the autogenous pressure prevents solvent loss [8]. Additionally, the controlled hydrolysis environment enables precise tuning of particle size and morphology through adjustment of reaction parameters [9].

Typical solvothermal conditions employ titanium tetra(methanolate) dissolved in methanol at concentrations of 0.1-0.5 molar [8]. The reaction mixture is sealed in stainless steel autoclaves with polytetrafluoroethylene liners and heated to the desired temperature for periods ranging from 2-24 hours [7]. Temperature control is critical, as lower temperatures (140-150°C) favor smaller particle sizes while higher temperatures promote grain growth through Ostwald ripening [9].

The solvothermal method has proven particularly effective for synthesizing thermally stable titanium oxide materials. Products obtained at 300°C for 24 hours maintain surface areas of 54 square meters per gram even after calcination at 900°C and begin rutile phase transformation only around 1000°C [8].

Gas-Phase Deposition Methods

Gas-phase deposition methods represent sophisticated approaches for utilizing titanium tetra(methanolate) as a precursor for thin film applications [10] [11]. These techniques include chemical vapor deposition and atomic layer deposition, both of which exploit the controlled thermal decomposition of titanium alkoxide precursors in the vapor phase.

Chemical vapor deposition using titanium tetra(methanolate) typically operates at temperatures between 250-300°C under reduced pressure conditions [10]. The precursor demonstrates suitable volatility for vapor transport, although its oligomeric nature in the solid state [Ti(OCH₃)₄]₄ results in lower volatility compared to monomeric alkoxides [10].

The thermal decomposition of titanium tetra(methanolate) in the gas phase can proceed through multiple pathways. Direct thermolysis typically follows:

Ti(OCH₃)₄ → TiO₂ + 2CH₂O + 2CH₃OH

Alternatively, hydrolysis-based decomposition occurs when water vapor is present:

Ti(OCH₃)₄ + 2H₂O → TiO₂ + 4CH₃OH

Atomic layer deposition applications have demonstrated particular success with titanium tetra(methanolate), achieving self-limiting growth of titanium dioxide films at 250°C [10]. The lower volatility traditionally considered a limitation for metal-organic chemical vapor deposition proves advantageous in atomic layer deposition, where precise control over precursor delivery is paramount [10].

Gas-phase deposition methods enable the formation of highly uniform titanium dioxide coatings with excellent conformality on complex substrate geometries [12]. The technique has found particular application in protective coating synthesis for photocatalytic water splitting systems and as dielectric layers in resistive memory devices [13].

Purity Assessment and Analytical Characterization

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy serves as the primary analytical technique for purity assessment and structural characterization of titanium tetra(methanolate) [4] [14]. The technique provides definitive identification of methoxide ligands and quantitative information regarding product purity and potential impurities.

The characteristic proton nuclear magnetic resonance spectrum of titanium tetra(methanolate) exhibits a distinctive singlet corresponding to the methoxide protons. In deuterated chloroform solvent, this signal appears at approximately 3.72-3.88 parts per million, with the exact chemical shift depending on temperature and concentration [14]. The integration of this peak provides direct quantitative measurement of methoxide content relative to internal standards or residual solvent signals.

Temperature-dependent nuclear magnetic resonance studies reveal important structural information about titanium tetra(methanolate) in solution [14]. At room temperature, the methoxide protons typically appear as a broad singlet due to rapid exchange processes. Cooling to -80°C results in resolution of fine structure, providing evidence for the oligomeric nature of the compound in solution [14].

Variable temperature experiments demonstrate that titanium tetra(methanolate) exists in dynamic equilibrium between different aggregation states in solution [14]. The coupling patterns observed at low temperatures (around -60°C) show characteristic three-bond coupling between methyl and hydroxyl protons, with coupling constants of approximately 7 Hertz [14].

Purity assessment through proton nuclear magnetic resonance requires careful attention to potential impurities. Residual methanol typically appears as separate signals at 3.34 parts per million (methyl) and 3.31 parts per million (hydroxyl) [14]. Water contamination manifests as a broad singlet around 1.56 parts per million in deuterated chloroform [14].

The technique enables detection of mixed alkoxide species that may form during synthesis. For example, ethoxide contamination would appear as characteristic quartet and triplet patterns around 4.36 and 1.27 parts per million, respectively [4]. Such mixed alkoxide formation typically results from incomplete purification or solvent contamination during synthesis.

Mass Spectrometric Profiling

Mass spectrometry provides comprehensive characterization of titanium tetra(methanolate) molecular composition and fragmentation behavior [15] [16]. Multiple ionization techniques have been successfully employed, including electrospray ionization and matrix-assisted laser desorption ionization time-of-flight mass spectrometry.

Electrospray ionization mass spectrometry reveals the oligomeric nature of titanium tetra(methanolate) in solution [15]. The technique typically detects Ti₂ species fragments rather than intact tetrameric clusters, suggesting that the oligomeric structures undergo dissociation during the ionization process [10]. The molecular ion region shows characteristic isotope patterns reflecting the natural abundance of titanium isotopes (⁴⁶Ti: 8.25%, ⁴⁷Ti: 7.44%, ⁴⁸Ti: 73.72%, ⁴⁹Ti: 5.41%, ⁵⁰Ti: 5.18%) [17].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry using 2,5-dihydroxybenzoic acid matrix enables detailed fragmentation analysis [18]. The technique reveals characteristic loss patterns including elimination of methanol (32 daltons) and formaldehyde (30 daltons) from molecular ion species [16]. These fragmentation pathways provide insight into the thermal decomposition mechanisms relevant to gas-phase deposition applications.

Fragmentation studies demonstrate that titanium tetra(methanolate) undergoes systematic loss of methoxide ligands under mass spectrometric conditions [16]. The base peak typically corresponds to [Ti(OCH₃)₃]⁺ with successive losses yielding [Ti(OCH₃)₂]⁺ and [Ti(OCH₃)]⁺ fragments [15]. These fragmentation patterns enable unambiguous identification and provide structural confirmation.

High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment [16]. The molecular ion for monomeric titanium tetra(methanolate) appears at m/z 172.0226 (calculated for C₄H₁₂O₄Ti), while oligomeric species produce higher mass clusters with characteristic titanium-oxygen core structures [15].

Collision-induced dissociation experiments provide detailed mechanistic information about ligand binding and exchange processes [16]. The energy-resolved fragmentation patterns reveal the relative stability of different titanium-oxygen-carbon bonds and enable prediction of thermal decomposition pathways relevant to materials synthesis applications [15].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

79.9741554 g/mol

Monoisotopic Mass

79.9741554 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

992-92-7

General Manufacturing Information

Methanol, titanium(4+) salt (4:1): ACTIVE

Dates

Last modified: 04-14-2024

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